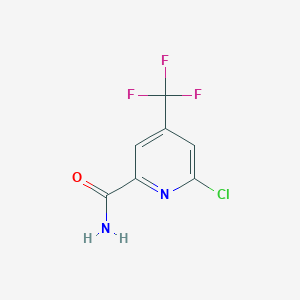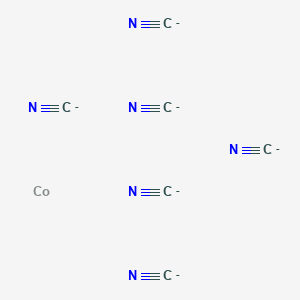
di-p-Toluoyl-L-tartaric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
di-p-Toluoyl-L-tartaric acid, also known as (2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid, is a chiral compound derived from tartaric acid. It is widely used as a resolving agent for racemic mixtures, particularly in the pharmaceutical industry. The compound is characterized by its two para-toluoyl groups attached to the tartaric acid backbone, which confer unique stereochemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
di-p-Toluoyl-L-tartaric acid can be synthesized through the esterification of L-tartaric acid with para-toluoyl chloride in the presence of a base such as pyridine. The reaction typically involves the following steps:
- Dissolve L-tartaric acid in a suitable solvent like dichloromethane.
- Add para-toluoyl chloride dropwise while maintaining the reaction temperature at around 0°C.
- Add pyridine to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by recrystallization from ethanol.
Industrial Production Methods
In industrial settings, the production of di-para-toluoyl-L-tartaric acid follows similar principles but on a larger scale. The process involves the use of automated reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is often subjected to rigorous quality control tests to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
di-p-Toluoyl-L-tartaric acid primarily undergoes esterification and hydrolysis reactions. It can also participate in various organic transformations due to the presence of its ester and carboxylic acid functional groups.
Common Reagents and Conditions
Esterification: Para-toluoyl chloride, pyridine, dichloromethane.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Esterification: this compound.
Hydrolysis: L-tartaric acid and para-toluic acid.
Applications De Recherche Scientifique
di-p-Toluoyl-L-tartaric acid is extensively used in scientific research for its ability to resolve racemic mixtures into their enantiomeric forms. Some of its key applications include:
Chemistry: Used as a chiral resolving agent in asymmetric synthesis and chiral chromatography.
Biology: Employed in the study of enzyme kinetics and stereoselective interactions.
Medicine: Utilized in the synthesis of chiral drugs and pharmaceuticals.
Industry: Applied in the production of high-purity enantiomers for various industrial processes.
Mécanisme D'action
The mechanism by which di-para-toluoyl-L-tartaric acid exerts its effects is primarily based on its ability to form diastereomeric salts with racemic compounds. These salts can be separated by crystallization, allowing for the isolation of individual enantiomers. The molecular targets and pathways involved in this process are largely dependent on the specific racemic mixture being resolved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Di-para-toluoyl-D-tartaric acid
- Dibenzoyl-L-tartaric acid
- Di-pivaloyl-L-tartaric acid
Uniqueness
di-p-Toluoyl-L-tartaric acid is unique due to its specific stereochemistry and the presence of para-toluoyl groups, which enhance its resolving power compared to other similar compounds. Its high optical rotation and ability to form stable diastereomeric salts make it a preferred choice in many chiral resolution processes.
Propriétés
Formule moléculaire |
C20H18O8 |
|---|---|
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
(2S,3S)-2,3-dihydroxy-2,3-bis(4-methylbenzoyl)butanedioic acid |
InChI |
InChI=1S/C20H18O8/c1-11-3-7-13(8-4-11)15(21)19(27,17(23)24)20(28,18(25)26)16(22)14-9-5-12(2)6-10-14/h3-10,27-28H,1-2H3,(H,23,24)(H,25,26)/t19-,20-/m0/s1 |
Clé InChI |
NTOIKDYVJIWVSU-PMACEKPBSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C(=O)[C@](C(=O)O)([C@](C(=O)C2=CC=C(C=C2)C)(C(=O)O)O)O |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)C(C(=O)O)(C(C(=O)C2=CC=C(C=C2)C)(C(=O)O)O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrido[3,2-alpha]phenazine-11-carboxylic acid](/img/structure/B8342188.png)










![N-[2-(phenylsulfinyl)ethyl]-2-propanamine](/img/structure/B8342258.png)
